Budesonide impurity C

Pharmaceutical Analysis Impurity Profiling Forced Degradation

Generic impurity standards fail budesonide QC due to distinct D-homo scaffold, RRT, and RRF. Budesonide Impurity C (CAS 1040085-99-1) is the official EP/USP process impurity reference standard, supplied with comprehensive COA (HPLC, NMR, MS) for accurate identification and ICH Q3A-compliant quantification. • Differentiated from degradation impurities (D, E, G, etc.) by process origin, essential for forced degradation studies. • Enables system suitability, specificity, linearity, accuracy, and precision validation of stability-indicating HPLC methods. • Traceable to EP/USP compendial standards; supports ANDA/DMF regulatory submissions with full characterization data.

Molecular Formula C25H34O6
Molecular Weight 430.5 g/mol
CAS No. 1040085-99-1
Cat. No. B590200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBudesonide impurity C
CAS1040085-99-1
Synonyms(4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-4b,6,6a,7a,10a,11,11a,11b,12,13-Decahydro-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propylchryseno[2,3-d][1,3]dioxole-2,7(4aH,5H)-dione;  Budesonide EP Impurity C; 
Molecular FormulaC25H34O6
Molecular Weight430.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H34O6/c1-4-5-20-30-19-11-17-16-7-6-14-10-15(27)8-9-23(14,2)21(16)18(28)12-24(17,3)22(29)25(19,13-26)31-20/h8-10,16-21,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,19+,20?,21+,23-,24-,25+/m0/s1
InChIKeyDRLZLIQUOCVRLM-PINIVEOHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Budesonide Impurity C: Reference Standard Procurement Guide


Budesonide Impurity C (CAS: 1040085-99-1), also known as D-Homobudesonide or Budesonide D-homo analog, is a process-related impurity of the synthetic glucocorticoid budesonide, with a molecular formula of C₂₅H₃₄O₆ and a molecular weight of 430.53 g/mol . It is an official specified impurity listed in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for budesonide [1], and is supplied as a pharmaceutical analytical impurity (PAI) reference standard with characterized purity (typically ≥98%) for use in analytical method development, validation, and quality control applications .

Why Budesonide Impurity C Cannot Be Substituted


In-class substitution of impurity reference standards is not permissible for budesonide quality control due to the compound-specific nature of regulatory monographs and the distinct origin of each impurity. Budesonide Impurity C is unequivocally classified as a process impurity—originating from the drug substance manufacturing process—whereas other budesonide impurities such as D, E, G, 17-carboxylate, and 17-ketone are classified as degradation products formed during storage [1]. This fundamental difference in origin directly impacts analytical method validation strategies and forced degradation study requirements. A generic impurity standard cannot substitute for Impurity C because retention time, relative response factor (RRF), and spectral properties are unique to its D-homo steroid scaffold [2], and regulatory submissions require impurity-specific identification and quantification.

Budesonide Impurity C: Differentiation from Comparator Impurities


Origin-Based Classification: Process vs. Degradation Impurities

Budesonide Impurity C is exclusively classified as a process impurity, whereas comparators Impurity D, E, G, 17-carboxylate, and 17-ketone are classified as degradation products. This classification was established through thermal forced degradation studies using LC-QTOFMS and HPLC-UV, which demonstrated that Impurity C does not increase under stress conditions that generate the degradation impurities [1].

Pharmaceutical Analysis Impurity Profiling Forced Degradation Stability Studies

Dual Compendial Recognition: EP Impurity C & USP D-Homo Analog

Budesonide Impurity C is an official specified impurity in both the European Pharmacopoeia (as EP Impurity C) and United States Pharmacopeia (as Budesonide D-homo Analog). This dual-pharmacopeial recognition distinguishes it from non-specified impurities and from impurities that are listed in only one compendium [1]. The compound is commercially available as a USP Pharmaceutical Analytical Impurity (PAI) with lot-specific characterization .

Pharmacopeial Compliance Regulatory Affairs Quality Control ANDA Filing

D-Homo Steroid Scaffold: Basis for Unique Separation

Budesonide Impurity C possesses a D-homo steroid scaffold—a ring-expanded D-ring structure—whereas budesonide itself and most other budesonide impurities retain the standard steroid D-ring size [1]. This structural feature results in distinct chromatographic retention behavior, with relative retention times (RRT) typically reported in the range of 0.95 to 1.05 relative to budesonide epimer peaks, enabling baseline separation from interference compounds under reversed-phase HPLC conditions . Comparators such as Impurity A (16α-hydroxyprednisolone) and Impurity D (14,15-dehydrobudesonide) lack this D-homo modification and exhibit different retention characteristics.

Structural Elucidation Chromatographic Separation Mass Spectrometry Method Development

Budesonide Impurity C: Key Application Scenarios


Regulatory Filing: ANDA & DMF Submissions

For Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions, procurement of a fully characterized Budesonide Impurity C reference standard with traceability to EP and USP compendial standards is required to demonstrate compliance with ICH Q3A impurity thresholds. The standard enables accurate identification and quantification of this specified process impurity in drug substance batches [1]. Detailed Certificates of Analysis (COA) with HPLC purity, NMR, and MS data support method validation and regulatory review [2].

Method Development & Validation (AMV)

Budesonide Impurity C serves as a critical system suitability standard during the development and validation of stability-indicating HPLC methods. Its unique D-homo scaffold and process impurity origin differentiate it from degradation impurities, allowing for the establishment of relative retention times (RRT) and relative response factors (RRF) specific to this impurity [3]. Method validation parameters including specificity, linearity, accuracy, and precision rely on the availability of this authentic impurity reference material [4].

QC Batch Release Testing

In routine QC release testing of budesonide API, Impurity C must be monitored as a specified process impurity per EP and USP monographs. The reference standard enables the preparation of spiked samples for accuracy/recovery studies and the generation of calibration curves for quantitative determination [1]. The compound's classification as exclusively a process impurity—not formed under thermal or oxidative degradation—means its levels are indicative of manufacturing process control rather than product stability [3].

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